5-(prop-2-en-1-yloxy)-1H-indole
Overview
Description
The compound "5-(prop-2-en-1-yloxy)-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various starting materials. For instance, a sequential [1 + 4]- and [2 + 3]-annulation using prop-2-ynylsulfonium salts and sulfonyl-protected o-amino aromatic aldimines has been developed to afford hexahydropyrrolo[3,2-b]indoles in high yields . This method demonstrates the versatility of prop-2-ynylsulfonium salts as C2 synthons, allowing for the construction of fused rings containing two five-membered azaheterocycles in a single operation.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR. For example, a series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were characterized using these techniques, and the structure of one compound was further confirmed by single crystal XRD analysis . Density functional theory (DFT) calculations can be used to optimize bond parameters, which are found to be in good agreement with experimental data. The molecular electrostatic potential map (MEP) can also be studied to predict reactive sites .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including condensation. For example, a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione yielded a specific indole derivative with good yield . The product's structure was characterized by spectroscopic and thermal tools, and its intermolecular interactions were analyzed using Hirshfeld surface analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by substituents on the indole ring. For instance, fluorination of indole derivatives has been shown to provide selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles . The incorporation of fluorine can reduce the pKa of the compounds, influencing oral absorption and bioavailability. Additionally, some indole derivatives, such as 5-hydroxy benzo[g]indoles, exhibit fluorescence activity and can act as sensors for Fe(III) ions, demonstrating their potential in analytical applications .
Scientific Research Applications
1. Anticancer Activities
5-(prop-2-en-1-yloxy)-1H-indole derivatives have been synthesized and evaluated for their anticancer effects. These novel indole retinoid compounds have shown anti-proliferative capacity in various cancer cell lines, particularly in liver, breast, and colon cancers. For instance, a specific compound within this class inhibited proliferation at very low concentrations in all of the breast cancer cell lines tested. This suggests a potential for these compounds in cancer therapy, especially due to their apoptotic effects which may primarily be driven by the inhibition of RXRα and RXRγ (Gurkan-Alp et al., 2012).
2. Pharmacological Activities
Indole structures, including 5-(prop-2-en-1-yloxy)-1H-indole, are significant in organic chemistry and are found in biologically active natural products. They have a wide range of applications in medicine, synthetic chemistry, and industrial chemistry. Their pharmacological activities, such as anti-inflammatory and analgesic properties, have been explored, highlighting the versatility and potential of these compounds in various therapeutic areas (Basavarajaiah & Mruthyunjayaswamya, 2021).
3. Adrenolytic Activity
Certain analogs of 5-(prop-2-en-1-yloxy)-1H-indole have been synthesized and assessed for their adrenolytic activity. These compounds were tested for their effects on electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as their binding affinities for alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. This suggests a potential application in cardiovascular therapeutic areas (Groszek et al., 2009).
properties
IUPAC Name |
5-prop-2-enoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h2-6,8,12H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOAAJIGYICLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557811 | |
Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51086-08-9 | |
Record name | 5-[(Prop-2-en-1-yl)oxy]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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